![molecular formula C13H17N3 B2623109 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 180160-86-5](/img/structure/B2623109.png)
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
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Overview
Description
“1-Methyl-2-piperidin-4-yl-1H-benzoimidazole” is a chemical compound that has been used as a reagent in the synthesis of various derivatives . It is a part of the benzimidazole family, which is a class of organic compounds known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole ring attached to a piperidine ring . The empirical formula is C13H17N3, and the molecular weight is 215.29 .Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .Scientific Research Applications
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole has a wide range of applications in scientific research. It can be used in the synthesis of organic compounds, such as pharmaceuticals and dyes. It can also be used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound can be used in the study of enzyme kinetics and enzyme inhibition, as well as in the study of cell signaling pathways.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structures and targets . The downstream effects of these interactions would also depend on these factors.
Result of Action
Benzimidazole derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Advantages and Limitations for Lab Experiments
The use of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a versatile compound, which means that it can be used in a variety of different research applications. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, which means that it can be difficult to store and handle. Additionally, it is a toxic compound, so it should be handled with care.
Future Directions
The use of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in research is an area that is still being explored. There are several potential future directions for research involving this compound. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as the use of this compound as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of proteins. Additionally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of DNA. Finally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of enzymes.
Synthesis Methods
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be synthesized through a variety of methods, including the reaction of 1-methyl-3-piperidin-4-yl-1H-benzoimidazole with a base, such as potassium hydroxide. This reaction produces a salt, which can then be purified by recrystallization. This compound can also be synthesized through the reaction of 1-methyl-4-piperidin-4-yl-1H-benzoimidazole with a base, such as potassium hydroxide. This reaction produces a salt, which can then be purified by recrystallization.
properties
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOADLMZXISFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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